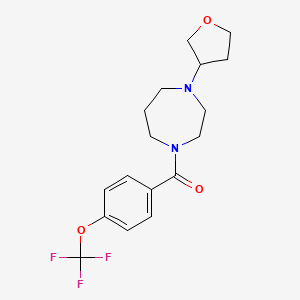
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H21F3N2O3 and its molecular weight is 358.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone, with the CAS number 2320419-69-8, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews current research findings related to its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The molecular formula of the compound is C17H21F3N2O3, with a molecular weight of 358.35 g/mol. Its structure includes a diazepane ring and a trifluoromethoxy phenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H21F3N2O3 |
| Molecular Weight | 358.35 g/mol |
| CAS Number | 2320419-69-8 |
| SMILES | O=C(c1ccc(OC(F)(F)F)cc1)N1CCCN(C2CCOC2)CC1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of various enzymes and receptors, particularly those involved in signal transduction pathways. For instance, its structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes .
Therapeutic Applications
Current studies have explored the compound's potential as an anti-cancer agent and its effectiveness in treating neurodegenerative diseases. The trifluoromethoxy group enhances lipophilicity and may improve bioavailability, making it a candidate for further pharmacological studies. Preliminary data suggests that it could inhibit tumor growth by interfering with cellular proliferation pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 20 µM
These findings indicate a promising therapeutic index for further development.
In Vivo Studies
Animal models have been used to assess the compound's efficacy in vivo. In a recent study involving xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Comparative Analysis
Comparative studies with structurally similar compounds reveal that this compound exhibits superior potency against certain cancer types. For instance:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Apoptosis induction |
| Compound X | 30 | Cell cycle arrest |
| Compound Y | 25 | Inhibition of angiogenesis |
属性
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)25-15-4-2-13(3-5-15)16(23)22-8-1-7-21(9-10-22)14-6-11-24-12-14/h2-5,14H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAVPMAIRCDBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














